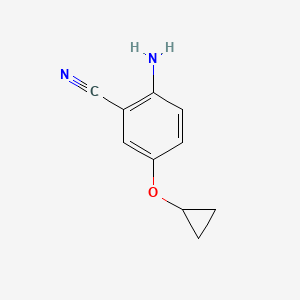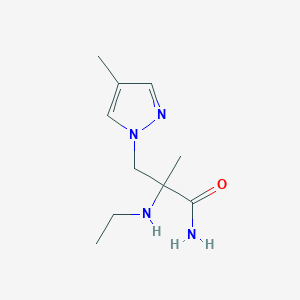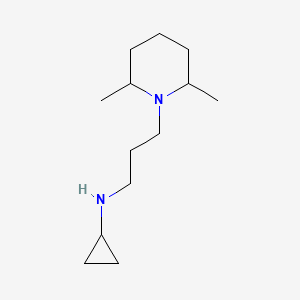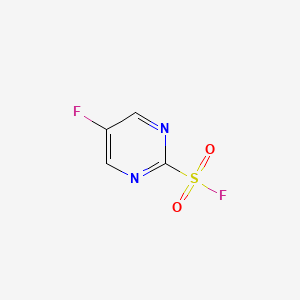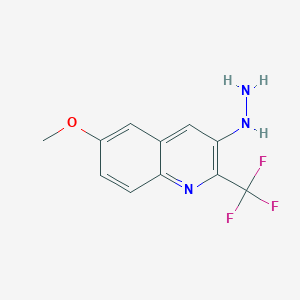
3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H10F3N3O. It is characterized by the presence of a quinoline core substituted with hydrazinyl, methoxy, and trifluoromethyl groups.
Vorbereitungsmethoden
The synthesis of 3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The hydrazinyl group can be introduced via hydrazine hydrate treatment, while the methoxy group is typically added through methylation reactions using methyl iodide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Analyse Chemischer Reaktionen
3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl or methoxy groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline can be compared with other quinoline derivatives, such as:
6-Methoxyquinoline: Lacks the hydrazinyl and trifluoromethyl groups, resulting in different chemical reactivity and biological activity.
3-Hydrazinylquinoline: Lacks the methoxy and trifluoromethyl groups, which affects its solubility and interaction with biological targets.
2-(Trifluoromethyl)quinoline: Lacks the hydrazinyl and methoxy groups, leading to different electronic properties and applications.
The unique combination of hydrazinyl, methoxy, and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
500562-70-9 |
|---|---|
Molekularformel |
C11H10F3N3O |
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
[6-methoxy-2-(trifluoromethyl)quinolin-3-yl]hydrazine |
InChI |
InChI=1S/C11H10F3N3O/c1-18-7-2-3-8-6(4-7)5-9(17-15)10(16-8)11(12,13)14/h2-5,17H,15H2,1H3 |
InChI-Schlüssel |
DNBRQMOMFIJQDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=C(N=C2C=C1)C(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone](/img/structure/B13636687.png)
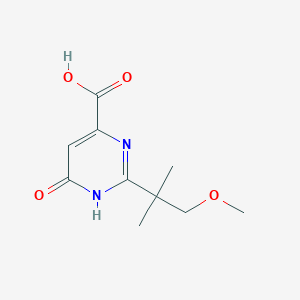
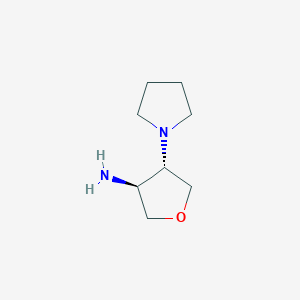
![3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride](/img/structure/B13636694.png)


![3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid](/img/structure/B13636709.png)


